5-Methyl-6-(trifluoromethyl)pyridazin-3-amine
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Overview
Description
5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridazine ring.
Mechanism of Action
Target of Action
5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridazine ring. One common method involves the reaction of 5-methylpyridazin-3-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the trifluoromethyl and methyl groups.
Pyridazinone: A derivative with a keto functionality at the 3-position.
Trifluoromethylpyridazine: A compound with only the trifluoromethyl group attached to the pyridazine ring.
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-4(10)11-12-5(3)6(7,8)9/h2H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQLBXHAJZTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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